![molecular formula C23H20N4O3 B2836655 3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034532-64-2](/img/structure/B2836655.png)
3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as IQD, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of quinazoline derivatives and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Molecular Rearrangements
Quinazoline derivatives undergo interesting molecular rearrangements and reactions leading to the formation of novel compounds. For instance, the reactivity of 3-chloroquinoline-2,4-diones with ethanolamine results in the formation of 3-hydroxyethylaminoquinoline-2,4-diones. These compounds can further react to form thioxoimidazo derivatives through cyclization with isothiocyanic acid. The presence of a benzyl group at carbon atom C-3 leads to its cleavage and simultaneous molecular rearrangement, forming compounds with quinazoline skeletons. This process underscores the chemical versatility of quinazoline derivatives in synthesizing new molecular entities (Klásek, Lyčka, & Rouchal, 2020).
Green Chemistry Synthesis
The synthesis of quinazoline-2,4(1H,3H)-diones using environmentally friendly methods highlights the growing importance of green chemistry in drug discovery. An efficient protocol for synthesizing these derivatives from 2-aminobenzonitriles with carbon dioxide, catalyzed by cesium carbonate, exemplifies a green chemistry approach. This method has been utilized for the synthesis of key intermediates for several drugs, showcasing the potential of quinazoline derivatives in medicinal chemistry (Patil, Tambade, Jagtap, & Bhanage, 2008).
Catalytic Synthesis
The catalytic synthesis of quinazoline derivatives under solvent-free conditions further emphasizes the role of catalysis in the efficient and eco-friendly synthesis of these compounds. Utilizing carbon dioxide and a catalytic amount of base, quinazoline-2,4(1H,3H)-diones are obtained with good yields. This method not only aligns with the principles of sustainable chemistry but also facilitates the synthesis of pharmacologically relevant intermediates (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).
Antihypertensive Activity
The potential antihypertensive activity of piperidine derivatives with quinazoline rings has been explored, with certain derivatives showing significant hypotensive effects in models of hypertension. This application underscores the therapeutic possibilities of quinazoline derivatives in cardiovascular diseases (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).
Anti-mycobacterial Activity
Quinazoline derivatives have also been evaluated for their anti-mycobacterial activities, with specific focus on combating Mycobacterium tuberculosis. The optimization of structural features within quinazoline molecules could lead to potent anti-tubercular agents, illustrating the diverse therapeutic potential of these compounds (Odingo, O’Malley, Kesicki, Alling, Bailey, Early, Ollinger, Dalai, Kumar, Singh, Hipskind, Cramer, Ioerger, Sacchettini, Vickers, & Parish, 2014).
properties
IUPAC Name |
3-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-21-18-7-3-4-8-19(18)25-23(30)27(21)16-10-13-26(14-11-16)22(29)20-17-6-2-1-5-15(17)9-12-24-20/h1-9,12,16H,10-11,13-14H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNNTVMSMPAMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=NC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione |
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